

A Technical Guide to the Biosynthesis of 19,20-Epoxycytochalasin C

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 19,20-Epoxycytochalasin C

Cat. No.: B054765

Get Quote

Authored for: Researchers, Scientists, and Drug Development Professionals

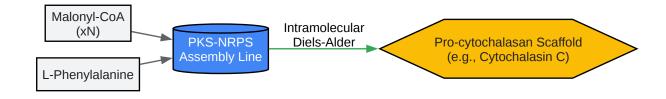
Introduction

Cytochalasans are a large and diverse family of fungal secondary metabolites known for their complex molecular architecture and potent biological activities.[1][2] A significant subclass, the 19,20-epoxycytochalasans, are distinguished by an epoxide ring at the C19-C20 position, a feature often critical for their cytotoxic and anti-angiogenic properties. **19,20-**

Epoxycytochalasin C, isolated from fungal species such as Xylaria cf. curta and Rosellinia sanctae-cruciana, has demonstrated significant cytotoxicity against various human cancer cell lines, making its biosynthetic pathway a subject of intense interest for synthetic biology and drug discovery.[2][3][4]

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of **19,20-Epoxycytochalasin C**, detailing the core enzymatic machinery, summarizing key quantitative data, and outlining relevant experimental methodologies for its study and quantification.

The Core Biosynthetic Pathway


The assembly of **19,20-Epoxycytochalasin C** follows a conserved strategy for cytochalasan biosynthesis: the construction of a core scaffold by a hybrid megaenzyme, followed by a series of tailoring reactions. The pathway can be conceptually divided into two major stages.

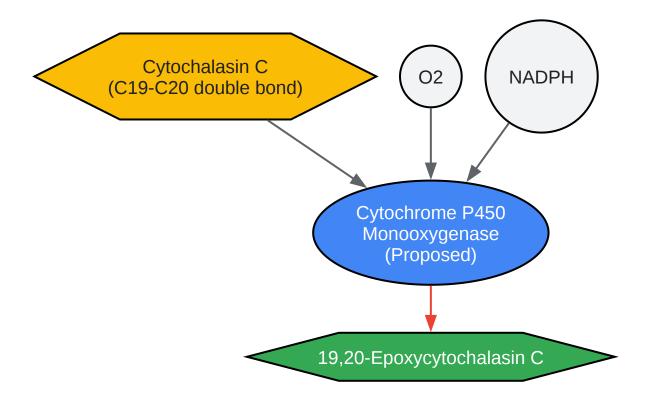
Core Scaffold Assembly: A PKS-NRPS Hybrid System

The biosynthesis of the characteristic perhydroisoindolone core fused to a macrocycle is orchestrated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme.[1]

- Polyketide Synthesis: The PKS module initiates the process by iteratively condensing malonyl-CoA extender units to build a highly reduced polyketide chain.
- Non-Ribosomal Peptide Incorporation: Concurrently, the NRPS module activates and incorporates an amino acid, typically L-phenylalanine for the cytochalasin C framework.[1]
- Cyclization: The PKS-NRPS product is released and undergoes a proposed intramolecular Diels-Alder reaction to form the foundational tricyclic core structure of the cytochalasan family.[5] This results in a precursor molecule containing a double bond at the C19-C20 position, such as Cytochalasin C.

Click to download full resolution via product page

Core biosynthesis of the pro-cytochalasan scaffold.


Final Tailoring: The Epoxidation Step

The defining 19,20-epoxide is installed in a post-PKS-NRPS tailoring event. While the specific enzymes for **19,20-Epoxycytochalasin C** have not been definitively characterized, substantial evidence from related pathways points to the involvement of a Cytochrome P450 monooxygenase (P450).[6] These enzymes are renowned for catalyzing a wide array of oxidative reactions, including stereospecific epoxidations.[7][8]

The proposed mechanism involves the P450 enzyme utilizing molecular oxygen and reducing equivalents from a partner NADPH-cytochrome P450 reductase to catalyze the epoxidation of

the C19-C20 double bond on the pro-cytochalasan scaffold.

Click to download full resolution via product page

Proposed final epoxidation step in the biosynthesis pathway.

Quantitative Data

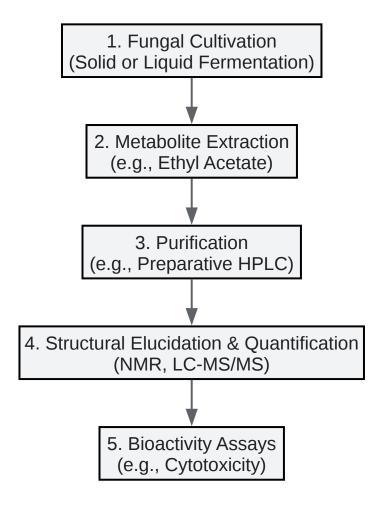
Quantitative analysis is crucial for understanding pathway efficiency and the biological potency of the final product. The following tables summarize available data on production titers and cytotoxic activity.

Table 1: Production Titers of Related Epoxycytochalasans

Compound Producing Fermentation Titer Referen

| 19,20-Epoxycytochalasin Q | Xylaria sp. sof11 | Optimized submerged culture | 440.3 mg/L | [9] |

Table 2: Cytotoxic Activity (IC50) of 19,20-Epoxycytochalasin C


Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
HL-60	Promyelocytic Leukemia	1.11	[3]
HT-29	Colorectal Adenocarcinoma	0.65	[4][10]
A-549	Lung Carcinoma	>10	[4][10]
PC-3	Prostate Adenocarcinoma	>10	[4][10]
HCT-116	Colorectal Carcinoma	>10	[4][10]
SW-620	Colorectal Adenocarcinoma	>10	[4][10]

| MCF-7 | Breast Adenocarcinoma | >10 |[4][10] |

Experimental Protocols

The study of the **19,20-Epoxycytochalasin C** biosynthetic pathway involves a combination of mycological, analytical, and molecular biology techniques.

Click to download full resolution via product page

General experimental workflow for cytochalasan research.

Protocol 1: Fungal Cultivation and Metabolite Extraction

This protocol is generalized from methods used for Xylaria and Rosellinia species, known producers of epoxycytochalasans.[11]

1. Fungal Cultivation:

- Solid-State Fermentation:
- Medium: Autoclaved rice medium (e.g., 100g rice, 120mL water per 1L flask).
- Inoculation: Inoculate the cooled, sterile rice with a mycelial agar plug of the producing fungus (e.g., Xylaria cf. curta).
- Incubation: Incubate at 25-28°C in the dark for 3-4 weeks until the fungus has fully colonized the substrate.
- Liquid-State Fermentation:

- Medium: Potato Dextrose Broth (PDB).
- Inoculation: Inoculate the sterile broth with mycelial plugs.
- Incubation: Incubate at 25-28°C with shaking (e.g., 150 rpm) for 2-3 weeks.

2. Metabolite Extraction:

- Homogenize the entire culture (solid or liquid) with an equal volume of a polar organic solvent, typically ethyl acetate.
- Perform the extraction 2-3 times to ensure complete recovery of metabolites.
- Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
- For liquid cultures, the broth and mycelia can be separated and extracted individually to determine the localization of the compound.

Protocol 2: LC-MS/MS Quantification of 19,20-Epoxycytochalasin C

This protocol provides a robust method for the detection and quantification of **19,20- Epoxycytochalasin C** in crude extracts or purified samples.[12]

1. Sample Preparation:

- Dissolve the dried crude extract in a known volume of HPLC-grade methanol or acetonitrile.
- Filter the sample through a 0.22 µm syringe filter to remove particulates.
- Prepare a standard curve using a purified and quantified standard of 19,20-Epoxycytochalasin C.

2. Liquid Chromatography (LC) Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: 10% B to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and reequilibrate for 5 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.

3. Mass Spectrometry (MS) Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Range: m/z 100-1000.
- Targeted Ion Monitoring: Monitor for the protonated molecule [M+H]⁺ of 19,20-Epoxycytochalasin C (C₂₉H₃₇NO₆, expected m/z ≈ 500.26).
- MS/MS Fragmentation: Use a fixed collision energy (e.g., 30 eV) to generate characteristic fragment ions for confirmation and quantification in Multiple Reaction Monitoring (MRM) mode.

Protocol 3: Generalized Method for Fungal Gene Knockout

This protocol outlines the general steps for creating a gene deletion mutant in a filamentous fungus to confirm the function of a candidate biosynthetic gene (e.g., the PKS-NRPS or P450). [13]

- 1. Construction of the Deletion Cassette:
- Using PCR, amplify ~1-1.5 kb regions of DNA flanking the 5' (upstream) and 3' (downstream) ends of the target gene from fungal genomic DNA.
- Amplify a selectable marker gene (e.g., hygromycin resistance, hph).
- Using fusion PCR or restriction-ligation cloning, assemble the three fragments in the order:
 5'-flank -> marker gene -> 3'-flank. This creates the deletion cassette.
- 2. Fungal Protoplast Formation and Transformation:
- Grow the wild-type fungus in liquid medium and harvest the young mycelia.
- Digest the fungal cell walls using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 1.2 M MgSO₄) to release protoplasts.
- Purify the protoplasts by filtration and centrifugation.
- Incubate the purified protoplasts with the deletion cassette and PEG/CaCl₂ to induce DNA uptake.
- 3. Selection and Verification of Transformants:
- Plate the transformed protoplasts on regeneration agar containing the appropriate selective agent (e.g., hygromycin).
- Isolate genomic DNA from resistant colonies.

- Verify the correct homologous recombination event (gene replacement) using diagnostic
 PCR with primers designed to bind outside the flanking regions and within the marker gene.
- Confirm the loss of compound production in the verified knockout mutant using LC-MS analysis.

Conclusion

The biosynthesis of **19,20-Epoxycytochalasin C** is a multi-step enzymatic process initiated by a core PKS-NRPS enzyme and completed by tailoring enzymes, most notably a proposed Cytochrome P450 monooxygenase responsible for the critical epoxidation step. While the precise biosynthetic gene cluster has yet to be fully elucidated, the methodologies outlined in this guide provide a robust framework for its identification, functional characterization, and the quantification of its potent final product. Further research, particularly the targeted knockout and heterologous expression of candidate P450 genes from producing organisms like Xylaria and Rosellinia, will be essential to fully unravel the molecular intricacies of this fascinating pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosellichalasins A-H, cytotoxic cytochalasans from the endophytic fungus Rosellinia sp. Glinf021 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]
- 8. Cytochrome P450-type Hydroxylation and Epoxidation in a Tyrosine-liganded Hemoprotein, Catalase-related Allene Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to the Biosynthesis of 19,20-Epoxycytochalasin C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054765#19-20-epoxycytochalasin-c-biosynthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com